molecular formula C16H15F2N5O2S B2929180 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034306-10-8

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2929180
CAS No.: 2034306-10-8
M. Wt: 379.39
InChI Key: DUQREFGUMOXXHL-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the oxadiazole ring and the difluorocyclohexyl group. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2S/c17-16(18)5-3-9(4-6-16)14-20-13(25-21-14)8-19-15(24)10-1-2-11-12(7-10)23-26-22-11/h1-2,7,9H,3-6,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQREFGUMOXXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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